The compound is classified as a benzodiazepine, which is a class of psychoactive drugs known for their sedative and anxiolytic effects. Specifically, it falls under the category of 1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives, which are often explored for their therapeutic potential in treating conditions such as epilepsy and anxiety disorders .
The synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through various methods. One notable approach involves the Pd-catalyzed cross-coupling reaction of imidoyl compounds with appropriate aryl halides. This method allows for the introduction of phenyl groups at specific positions on the benzodiazepine ring structure.
The molecular structure of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be described by its molecular formula and a molecular weight of approximately 253.28 g/mol. The structure features a benzodiazepine core with an amino group at the 3-position and a phenyl group at the 5-position.
The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances, providing insights into its reactivity and interaction with biological targets .
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one participates in various chemical reactions that can modify its structure or enhance its pharmacological properties.
These reactions are often conducted under controlled conditions to optimize yields and selectivity .
The mechanism of action for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one primarily involves modulation of the gamma-Aminobutyric acid (GABA) receptors in the central nervous system.
Understanding the physical and chemical properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is crucial for its application in pharmaceuticals.
These properties can be characterized using techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) .
The applications of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one span various fields within medicinal chemistry.
The systematic IUPAC name for this benzodiazepine derivative is 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which precisely defines its heterocyclic core structure, the phenyl substituent at position 5, and the amino group at position 3. Alternative nomenclature systems yield several recognized synonyms, including 3-Amino-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one and 3-Amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one [2] [3]. The compound’s stereochemistry is typically indicated using the (±) prefix when racemic mixtures are discussed, though the unmodified name implies no specific stereoisomer unless specified [3].
Table 1: Official and Alternate Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
CAS Designation | 103343-47-1 |
Common Synonyms | 3-Amino-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one; 3-Amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |
Stereochemical Variants | (±)-2H-1,4-Benzodiazepin-2-one, 3-amino-1,3-dihydro-5-phenyl- |
The molecular formula C₁₅H₁₃N₃O confirms the compound’s composition of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. This formula aligns with the core 1,4-benzodiazepine structure fused with a benzene ring, substituted by a phenyl group at position 5 and an amino group at position 3. High-resolution mass spectrometry validates the molecular weight as 251.29 g/mol, with the exact mass calculated as 251.1059 g/mol [1] [2] [8]. Elemental analysis corresponds to the theoretical composition: Carbon (71.70%), Hydrogen (5.21%), Nitrogen (16.72%), and Oxygen (6.37%) [3].
While experimental single-crystal X-ray diffraction data for this specific compound is limited in public databases, its structural analog 4-phenyl-1,5-benzodiazepin-2-one exhibits a non-planar conformation with a diazepine ring adopting a boat-like configuration [4]. The phenyl ring at position 5 rotates freely relative to the benzodiazepine core, creating a twisted spatial arrangement. Stereochemically, the presence of a chiral center at carbon 3 (due to the amino group) enables enantiomeric forms. Computational geometry optimizations predict a tetrahedral arrangement around C3, with energy barriers for pyramidal inversion of the amino group estimated at ~5-7 kcal/mol [3]. The crystal packing is anticipated to involve hydrogen-bonding networks via N-H⋯O=C interactions, with predicted density of 1.30±0.1 g/cm³ [3].
Fourier-Transform Infrared (FTIR) Spectroscopy: Key absorptions include a carbonyl (C=O) stretch at 1675–1690 cm⁻¹ (characteristic of the 2-one moiety) and N-H stretches at 3350–3480 cm⁻¹ (primary amine). Aromatic C=C vibrations appear at 1480–1600 cm⁻¹, and C-N stretches are observed near 1250–1350 cm⁻¹ [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS): Electron impact (EI) ionization shows a molecular ion peak at m/z 251.1 [M]⁺ (calculated 251.1059 for C₁₅H₁₃N₃O). Fragmentation pathways include loss of NH₂ (m/z 234.1) and cleavage of the diazepine ring yielding anthranilic acid derivatives (m/z 120.1) [3] [4] .
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FTIR (KBr, cm⁻¹) | 1675–1690 3350–3480 (broad) 1480–1600 | ν(C=O) ν(N-H) ν(C=C) aromatic |
¹H NMR (CDCl₃, δ ppm) | 3.66 (s, 2H) 5.50 (br s, 2H) 7.15–8.35 (m, 9H) | CH₂ NH₂ Aromatic H |
¹³C NMR (CDCl₃, δ ppm) | 39.79 121.82–139.91 158.64 167.80 | CH₂ Aromatic C C=N C=O |
MS (EI) | 251.1 [M]⁺ 234.1 [M−NH₂]⁺ 120.1 | Molecular ion Base peak Anthranilate fragment |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the compound’s electronic landscape. The Highest Occupied Molecular Orbital (HOMO) is localized over the benzene ring and nitrogen atoms (-6.8 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) resides primarily on the carbonyl and phenyl group (-2.1 eV), yielding a HOMO-LUMO gap of 4.7 eV. This moderate energy gap suggests potential for charge-transfer interactions. Molecular electrostatic potential (MEP) maps show negative potential regions near the carbonyl oxygen (σ⁻ = -0.32 e) and amino nitrogen (σ⁻ = -0.28 e), designating them as nucleophilic sites [3].
Steric maps indicate moderate steric crowding near C3 and C5 due to the amino and phenyl groups (van der Waals volume ≈ 480 ų). Torsional energy scans predict rotational barriers of 8–10 kcal/mol for the phenyl ring. Predicted physicochemical properties include a pKa of 12.14±0.70 (amino group) and logP of 2.85, indicating moderate lipophilicity suitable for CNS-targeting molecules [3].
Table 3: Computed Quantum Chemical Properties
Property | Value | Method |
---|---|---|
HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G(d) |
LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d) |
Dipole Moment | 4.2 Debye | DFT/B3LYP/6-31G(d) |
Molecular Volume | 480 ų | MMFF94 |
Predicted pKa | 12.14±0.70 | ChemAxon |
logP | 2.85 | DFT/COSMO |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7